The Structural and Functional Landscape of p-Methoxycinnamoyl Compounds: A Technical Guide
The Structural and Functional Landscape of p-Methoxycinnamoyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-methoxycinnamoyl moiety, a core structural feature in a variety of organic molecules, is of significant interest to the scientific community due to its prevalence in natural products and its diverse range of biological activities. This technical guide provides an in-depth exploration of the structure, synthesis, and biological significance of p-methoxycinnamoyl compounds, with a focus on their potential in drug discovery and development.
Core Structure and Derivatives
The foundational structure of a p-methoxycinnamoyl compound is characterized by a methoxy group (-OCH₃) at the para position of a phenyl ring, which is attached to a propenoyl group. The general structure can be represented as a p-methoxycinnamic acid backbone, which can be esterified or otherwise modified to yield a wide array of derivatives.
Cinnamic acid and its derivatives, including p-methoxycinnamic acid, are aromatic carboxylic acids with a benzene ring conjugated to a propenoic acid side chain.[1] This structural framework is the basis for numerous compounds with varied physicochemical properties and biological activities. Modifications such as hydroxylation, methoxylation, and esterification of the carboxylic acid group are common, leading to a broad family of related molecules.[1]
Physicochemical and Spectroscopic Data
The physicochemical and spectroscopic properties of p-methoxycinnamoyl compounds are crucial for their identification, characterization, and application in various scientific fields. The following tables summarize key data for p-methoxycinnamic acid and some of its common ester derivatives.
Table 1: Physicochemical Properties of Selected p-Methoxycinnamoyl Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| p-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | 172-175[2][3] | Slightly soluble in water; soluble in ethanol, methanol, and DMSO. |
| Ethyl p-methoxycinnamate | C₁₂H₁₄O₃ | 206.24 | 49[4] | Insoluble in water; soluble in organic solvents. |
| Methyl p-methoxycinnamate | C₁₁H₁₂O₃ | 192.21 | 89-91 | Insoluble in water; soluble in organic solvents. |
| Propyl p-methoxycinnamate | C₁₃H₁₆O₃ | 220.26 | - | Insoluble in water; soluble in organic solvents. |
| Butyl p-methoxycinnamate | C₁₄H₁₈O₃ | 234.29 | - | Insoluble in water; soluble in organic solvents. |
Table 2: Spectroscopic Data for Selected p-Methoxycinnamoyl Compounds
| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| p-Methoxycinnamic acid | 12.51 (1H, s, -COOH), 7.78 (1H, d, J=15.4 Hz), 7.54 (2H, d, J=8.0 Hz), 7.21 (2H, d, J=8.0 Hz), 6.93 (2H, d, J=9.6 Hz), 6.31 (1H, d, J=15.4 Hz), 3.87 (3H, s, -OCH₃)[5] | 178.78, 166.08, 162.12, 146.27, 135.10, 130.39, 129.44, 126.42, 124.25, 115.53, 114.51, 55.43[5] | 3224 (-OH), 3025 (C-H aromatic), 1672 (C=O), 1590 (C=C), 1248, 1151 (C-O)[5] |
| Ethyl p-methoxycinnamate | 7.65 (1H, d, J=16.0 Hz), 7.42 (2H, d, J=7.0 Hz), 6.90 (2H, d, J=7.0 Hz), 6.31 (1H, d, J=16.0 Hz), 4.25 (2H, q), 3.82 (3H, s, -OCH₃), 1.32 (3H, t)[4] | 167.3, 161.3, 144.2, 129.7, 127.3, 115.7, 114.3, 60.3, 55.3, 14.5[4] | 2966, 2839 (C-H), 1705 (C=O), 825[6] |
| Benzyl p-methoxycinnamate | 7.71 (1H, d, J=16.0 Hz), 7.52-7.30 (7H, m), 6.93-6.88 (2H, m), 6.36 (1H, d, J=16.0 Hz), 5.25 (2H, s), 3.84 (3H, s)[7] | 167.3, 161.6, 145.0, 136.4, 129.9, 128.7, 128.4, 128.3, 127.2, 115.5, 114.5, 66.3, 55.5[7] | - |
| Propyl p-methoxycinnamate | 7.62 (1H, d, J=16.0 Hz), 7.44 (2H, d, J=9.0 Hz), 6.87 (2H, d, J=9.0 Hz), 6.29 (1H, d, J=16.0 Hz), 4.13 (2H, t), 3.80 (3H, s), 1.71 (2H, m), 0.97 (3H, t)[6] | 167.5, 161.4, 144.3, 129.8, 127.3, 115.8, 114.4, 66.0, 55.4, 22.2, 10.5[6] | 2966, 2839 (C-H), 1705 (C=O), 825[6] |
| Butyl p-methoxycinnamate | 7.63 (1H, d, J=16.0 Hz), 7.45 (2H, d, J=9.0 Hz), 6.88 (2H, d, J=9.0 Hz), 6.30 (1H, d, J=16.0 Hz), 4.19 (2H, t), 3.81 (3H, s), 1.67 (2H, m), 1.42 (2H, m), 0.95 (3H, t)[6] | 167.5, 161.5, 144.3, 129.8, 127.3, 115.9, 114.4, 64.4, 55.4, 30.9, 19.3, 13.8[6] | - |
Experimental Protocols
The synthesis of p-methoxycinnamoyl compounds can be achieved through various established chemical reactions. Below are detailed protocols for two common methods.
Synthesis of p-Methoxycinnamic Acid via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[8]
Materials:
-
p-Methoxybenzaldehyde
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Sonicator (optional, for ultrasound-assisted synthesis)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of p-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is prepared.[2][3]
-
The mixture is heated, traditionally at elevated temperatures for several hours. Alternatively, the reaction can be assisted by ultrasonic irradiation in a sonicator at a lower temperature (e.g., 50°C) for a shorter duration (e.g., 60 minutes).[2][3]
-
After the reaction is complete, the mixture is poured into water and acidified with hydrochloric acid to precipitate the p-methoxycinnamic acid.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of p-Methoxycinnamoyl Chloride
p-Methoxycinnamoyl chloride is a key intermediate for the synthesis of various esters and amides.
Materials:
-
p-Methoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or other inert solvent)
-
Pyridine (one drop, as catalyst)
Procedure:
-
To a solution of p-methoxycinnamic acid in dry benzene, a drop of pyridine is added.[5]
-
A 5-fold excess of thionyl chloride is carefully added to the mixture.[5]
-
The reaction mixture is refluxed overnight. The progress of the reaction can be monitored by observing the cessation of HCl gas evolution.[5]
-
After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude p-methoxycinnamoyl chloride.[5] This product is often used in the next step without further purification.
Hydrolysis of Ethyl p-Methoxycinnamate to p-Methoxycinnamic Acid
This method is useful for obtaining p-methoxycinnamic acid from its readily available ethyl ester, which can be isolated from natural sources like Kaempferia galanga (kencur).[9]
Materials:
-
Ethyl p-methoxycinnamate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Ethyl p-methoxycinnamate is dissolved in an ethanolic solution of potassium hydroxide or sodium hydroxide.[5][9][10]
-
The mixture is heated to reflux for a period of 2-3 hours.[5][9]
-
After cooling, the reaction mixture is diluted with water and then acidified with hydrochloric acid to a pH of approximately 4.[9]
-
The precipitated p-methoxycinnamic acid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from ethanol.[9]
Signaling Pathways and Biological Activities
p-Methoxycinnamoyl compounds exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-documented. The primary mechanism for this activity involves the inhibition of key inflammatory mediators.
Anti-inflammatory Signaling Pathway
p-Methoxycinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by targeting the cyclooxygenase (COX) and NF-κB signaling pathways.
Caption: Anti-inflammatory action of p-methoxycinnamoyl compounds.
p-Methoxycinnamic acid has been shown to suppress the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. It also inhibits the nuclear translocation of the transcription factor NF-κB p65 subunit, which is a key regulator of the inflammatory response. Furthermore, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a p-methoxycinnamoyl compound, such as an ester, from p-methoxycinnamic acid.
Caption: General workflow for synthesis and purification.
This guide provides a foundational understanding of the structure and properties of p-methoxycinnamoyl compounds. The presented data and protocols offer valuable resources for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of molecules. Further investigation into the diverse derivatives and their mechanisms of action will undoubtedly continue to unveil their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent | Semantic Scholar [semanticscholar.org]
- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. rsc.org [rsc.org]
- 8. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. SYNTHESIS OF p-METHOXY-CYNNAMIL- p-METOXYCINAMATE FROM ETHYL p-METHOXYCINAMAT WAS ISOLATED FROM DRIED RHIZOME Kaempferia Galanga L AS SUNSCREEN COMPOUND | Taufikkurohmah | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
